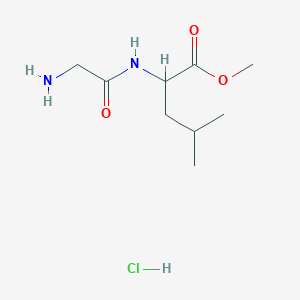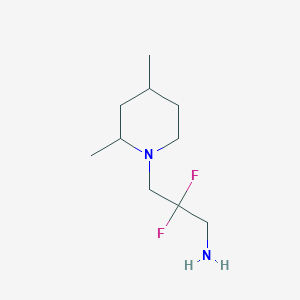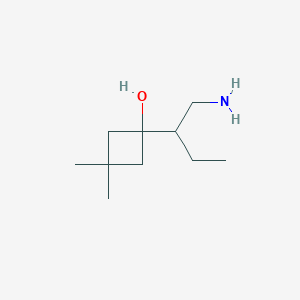
1-(1-Aminobutan-2-yl)-3,3-dimethylcyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Aminobutan-2-yl)-3,3-dimethylcyclobutan-1-ol is a complex organic compound with a unique structure that includes a cyclobutane ring substituted with an aminobutyl group and a hydroxyl group
準備方法
The synthesis of 1-(1-Aminobutan-2-yl)-3,3-dimethylcyclobutan-1-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclobutane ring, followed by the introduction of the aminobutyl group and the hydroxyl group. The reaction conditions often require specific catalysts and reagents to ensure the correct configuration and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products .
化学反応の分析
1-(1-Aminobutan-2-yl)-3,3-dimethylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides.
科学的研究の応用
1-(1-Aminobutan-2-yl)-3,3-dimethylcyclobutan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(1-Aminobutan-2-yl)-3,3-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
1-(1-Aminobutan-2-yl)-3,3-dimethylcyclobutan-1-ol can be compared with other similar compounds, such as:
- 1-(1-Aminobutan-2-yl)-3-ethylcyclopentan-1-ol
- 1-(1-Aminobutan-2-yl)-2,2-dimethylcyclopentan-1-ol These compounds share structural similarities but differ in their specific substituents and ring structures, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific configuration and the presence of both the aminobutyl and hydroxyl groups, which contribute to its distinct reactivity and potential uses .
特性
分子式 |
C10H21NO |
|---|---|
分子量 |
171.28 g/mol |
IUPAC名 |
1-(1-aminobutan-2-yl)-3,3-dimethylcyclobutan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-4-8(5-11)10(12)6-9(2,3)7-10/h8,12H,4-7,11H2,1-3H3 |
InChIキー |
AOISSVCGDKSLRN-UHFFFAOYSA-N |
正規SMILES |
CCC(CN)C1(CC(C1)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



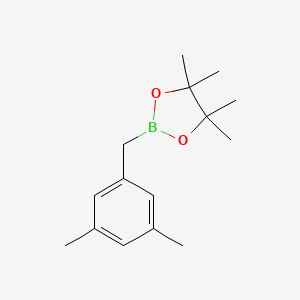
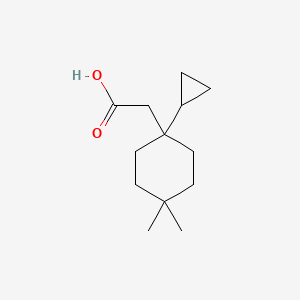
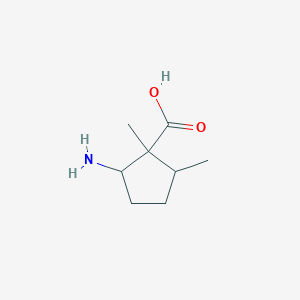

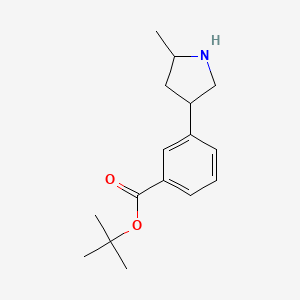
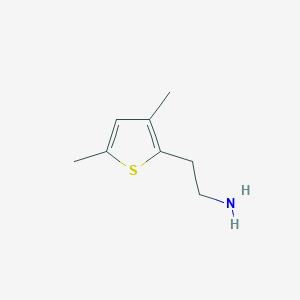
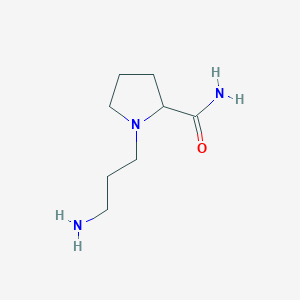
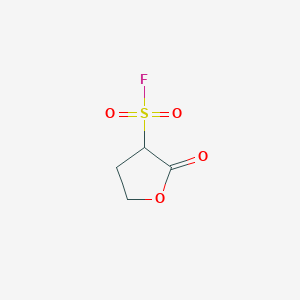


![4-[3-(2-Methylphenyl)propyl]aniline](/img/structure/B13206962.png)
